molecular formula C14H17ClN2O3S B2885519 1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine CAS No. 925397-97-3

1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine

Cat. No. B2885519
CAS RN: 925397-97-3
M. Wt: 328.81
InChI Key: ZENJHLKSCRYIBJ-IZZDOVSWSA-N
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Description

The compound “1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine” is a complex organic molecule that contains a piperazine ring, which is a common feature in many biologically active compounds . The molecule also contains a chloroacetyl group (ClCH₂CO-) and a phenylvinylsulfonyl group, both of which are significant in chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions between acyl chlorides and alcohols , and between acyl chlorides and amines . These reactions involve nucleophilic addition/elimination mechanisms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the chloroacetyl and phenylvinylsulfonyl groups. Acyl chlorides, such as chloroacetyl chloride, are known to be highly reactive and can undergo a variety of reactions, including nucleophilic addition/elimination reactions with alcohols and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Acyl chlorides, such as chloroacetyl chloride, are typically colorless to yellowish liquids with a strong, pungent odor .

Scientific Research Applications

Adenosine A2B Receptor Antagonists

A new series of compounds, including derivatives similar to 1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine, were designed and characterized for their potential as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, with some exhibiting significant potency. This research indicates the potential application of such compounds in the development of treatments for conditions mediated by the A2B adenosine receptor, such as inflammatory diseases. The most potent compounds identified include 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine and 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine, which show promise as pharmacological tools for selective labeling and research on adenosine receptors (Borrmann et al., 2009).

Antibacterial Agents

Research into N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, closely related to the compound of interest, demonstrated their suitability as antibacterial agents. These derivatives showed effective inhibition against bacterial strains such as Bacillus subtilis and Escherichia coli, offering insights into the development of new antibacterial drugs with moderate cytotoxicity. This highlights the potential of piperazine derivatives in combating bacterial infections (Abbasi et al., 2020).

Cancer Cell Proliferation Inhibitors

A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MDA-MB-231 breast cancer cells. One of the compounds showed significant inhibitory activity, pointing to the therapeutic potential of these derivatives in cancer treatment. This study underscores the utility of piperazine derivatives in the search for new chemotherapeutic agents (Kumar et al., 2007).

Antimicrobial Activity

Novel N-substituted piperazine derivatives containing the sulfonyloxy aniline moiety were synthesized and demonstrated to possess antimicrobial activity. These compounds, prepared through a series of chemical reactions, highlight the versatility of piperazine derivatives in developing new antimicrobial agents. The study provides valuable insights into the structure-activity relationships of these compounds (Patel et al., 2004).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Piperazine derivatives have a wide range of applications in medicinal chemistry and other fields .

properties

IUPAC Name

2-chloro-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c15-12-14(18)16-7-9-17(10-8-16)21(19,20)11-6-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENJHLKSCRYIBJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine

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